molecular formula C9H14N2O3 B187582 cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid CAS No. 42574-70-9

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

Cat. No.: B187582
CAS No.: 42574-70-9
M. Wt: 198.22 g/mol
InChI Key: XRJMKVGLGTYEFE-IHWYPQMZSA-N
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Description

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxo-butenoic acid moiety, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid typically involves the reaction of 4-methylpiperazine with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the oxo-butenoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, including enzyme inhibition and receptor binding, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJMKVGLGTYEFE-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364762
Record name 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42574-70-9
Record name 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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